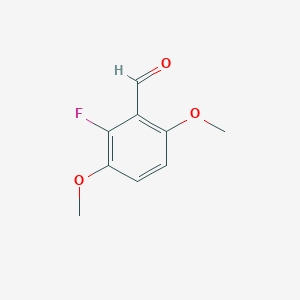

2-Fluoro-3,6-dimethoxybenzaldehyde

Descripción

Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry

Fluorine, the most electronegative element, has garnered significant attention in organic synthesis and medicinal chemistry. Its unique properties, when incorporated into organic molecules, can dramatically alter their physical, chemical, and biological characteristics. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modify the acidity or basicity of nearby functional groups. tandfonline.comacs.org These attributes make fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals.

Aromatic Aldehydes as Versatile Precursors and Synthetic Intermediates

Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. researchgate.netnumberanalytics.com Their aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. mdpi.com This reactivity makes them crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and fragrances. researchgate.netnumberanalytics.com

The development of efficient and selective methods for the synthesis of aromatic aldehydes is an active area of research. researchgate.netnumberanalytics.com Modern catalytic methods, such as palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation, have largely replaced older, less efficient techniques. numberanalytics.com These advanced methods offer higher yields, greater selectivity, and a reduced environmental impact. numberanalytics.com

Overview of 2-Fluoro-3,6-dimethoxybenzaldehyde in Current Academic Research

This compound is a substituted aromatic aldehyde that has found utility in various areas of chemical research. Its structure incorporates the key features of a reactive aldehyde group, a fluorine atom, and two methoxy (B1213986) groups on the benzene (B151609) ring. This combination of functional groups makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity.

While specific research on this compound is not as extensive as for some other aromatic aldehydes, its analogs, such as 2-fluoro-3-methoxybenzaldehyde (B32414) and 2-fluoro-3,4-dimethoxybenzaldehyde, have been utilized in the synthesis of heterocyclic compounds and as building blocks for active pharmaceutical ingredients. ossila.comnih.gov For example, 2-fluoro-3-methoxybenzaldehyde is a precursor for synthesizing benzosuberone derivatives. ossila.com The presence of the fluorine and methoxy groups can influence the reactivity of the aldehyde and the properties of the resulting products.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 139549-11-4 | C9H9FO3 | 184.16 |

| 2-Fluoro-3-methoxybenzaldehyde | 103438-88-6 | C8H7FO2 | 154.14 |

| 2-Fluoro-3,4-dimethoxybenzaldehyde | 37686-68-3 | C9H9FO3 | 184.16 |

| 2,6-Dimethoxybenzaldehyde | 3392-97-0 | C9H10O3 | 166.17 |

| 2,5-Dimethoxybenzaldehyde (B135726) | 93-02-7 | C9H10O3 | 166.17 |

| 3-Fluoro-2,6-dimethoxybenzaldehyde | Not available | C9H9FO3 | 184.16 |

| 4-Fluoro-2,6-dimethoxybenzaldehyde | 139549-11-4 | C9H9FO3 | 184.16 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPHQRXMWZSAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442032 | |

| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783342-33-6 | |

| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Fluoro 3,6 Dimethoxybenzaldehyde and Analogues

Traditional Synthetic Approaches for Fluorinated Dimethoxybenzaldehydes

The synthesis of fluorinated dimethoxybenzaldehydes has traditionally relied on established organic chemistry reactions. These methods, while effective, often involve multiple steps and specific precursor molecules.

Direct Functionalization and Halogenation Reactions

Direct functionalization and halogenation reactions represent a fundamental approach to introducing substituents onto an aromatic ring. In the context of dimethoxybenzene derivatives, electrophilic aromatic substitution is a common strategy. However, the direct fluorination of an aromatic ring can be challenging due to the high reactivity of fluorinating agents. Therefore, indirect methods are often employed. For instance, a related compound, 2-fluoro-3-methoxybenzaldehyde (B32414), can be synthesized from 3-methoxyphenol (B1666288) through a series of reactions including formylation, nitration, reduction, and the Schiemann reaction.

Halogenation, particularly bromination, often serves as a key step to introduce a handle for further functionalization. For example, 2,5-dimethoxybenzaldehyde (B135726) can be brominated to introduce a bromine atom, which can then be a site for subsequent reactions.

Multi-step Convergent Syntheses via Aryl Halide Intermediates

Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined, is a powerful strategy. For fluorinated dimethoxybenzaldehydes, this often involves the use of aryl halide intermediates. A common precursor is 1,4-dimethoxybenzene, which can be halogenated and then further modified.

A multi-step synthesis of a related compound, 6-fluoro-2,3-dimethoxybenzaldehyde, highlights this approach. The synthesis starts from 3-fluoro-4-methoxyphenol (B50614) and involves several steps to build the final molecule. This demonstrates the utility of aryl halides in constructing complex aromatic aldehydes.

Alkylation and Formylation Strategies for Related Compounds

Alkylation and formylation are crucial reactions for introducing the methoxy (B1213986) and aldehyde functionalities, respectively. Alkylation of dihydroxy precursors with agents like dimethyl sulfate (B86663) or methyl iodide is a standard method to install methoxy groups.

Formylation, the introduction of an aldehyde group (-CHO), can be achieved through various named reactions. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a widely used method for formylating activated aromatic rings such as dimethoxybenzenes. Another approach is the Duff reaction, which uses hexamethylenetetramine. The choice of formylation method often depends on the specific substrate and desired regioselectivity. For instance, the formylation of 1,3-dimethoxybenzene (B93181) can yield 2,4-dimethoxybenzaldehyde (B23906) and 2,6-dimethoxybenzaldehyde.

Advanced Synthetic Transformations Involving Fluorinated Aldehydes

Modern synthetic chemistry offers more sophisticated tools for the synthesis of fluorinated aldehydes, including transition metal-catalyzed reactions that allow for precise and efficient bond formation.

Transition Metal-Catalyzed Coupling Reactions and C–F Bond Activation

Transition metal catalysis has revolutionized the synthesis of complex organic molecules. These methods are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds in a controlled manner.

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for constructing complex aromatic systems. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. For the synthesis of analogues of 2-fluoro-3,6-dimethoxybenzaldehyde, these methods can be used to introduce various substituents onto the aromatic ring.

While the direct activation of a C-F bond for cross-coupling is challenging due to its high bond strength, recent advances have shown that under specific catalytic conditions, C-F bonds can be functionalized. More commonly, a fluorine atom is incorporated into one of the coupling partners prior to the cross-coupling reaction. For example, a fluorinated aryl halide can be coupled with an organoboron reagent (Suzuki coupling) to build a more complex fluorinated aromatic molecule.

The following table provides an overview of the synthetic strategies discussed:

| Synthetic Strategy | Description | Key Reagents/Reactions | Applicability |

| Direct Functionalization | Introduction of functional groups directly onto the aromatic ring. | Electrophilic Aromatic Substitution, Halogenation | Synthesis of halogenated and nitrated precursors. |

| Multi-step Convergent Synthesis | Assembly of the target molecule from separately prepared fragments. | Grignard Reactions, Lithiation | Complex aromatic aldehydes with defined substitution patterns. |

| Alkylation | Introduction of alkyl (e.g., methyl) groups. | Dimethyl sulfate, Methyl iodide | Formation of methoxy groups from hydroxyl precursors. |

| Formylation | Introduction of an aldehyde group. | Vilsmeier-Haack, Duff, Gattermann reactions | Synthesis of benzaldehyde (B42025) derivatives from activated aromatic rings. |

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C and C-X bonds using a metal catalyst. | Suzuki, Heck, Sonogashira reactions, Palladium catalysts | Construction of complex biaryl systems and functionalized aromatic compounds. |

Oxidative Cross-Dehydrogenative Coupling (CDC) Applications

Oxidative cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds by direct C-H bond functionalization. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. nih.gov In the context of synthesizing analogues of this compound, CDC reactions can be employed for the acylation of various heterocyclic and aromatic systems using aldehydes as the acyl source.

Recent advancements have demonstrated the utility of CDC in the C-3 acylation of 2H-indazoles with a variety of aldehydes. nih.gov This method typically employs an oxidant like tert-butyl peroxybenzoate (TBPB) and proceeds via a free-radical mechanism where an acyl radical, generated in situ from the aldehyde, adds to the 2H-indazole core. nih.gov The reaction exhibits broad substrate scope, accommodating both aromatic and aliphatic aldehydes. nih.gov For instance, the reaction of a substituted 2H-indazole with an aldehyde like 4-methylbenzaldehyde (B123495) can furnish the corresponding 3-acylated product in good yield. nih.gov

A key aspect of these CDC reactions is the competition between different types of aldehydes. Competitive experiments have shown that aromatic aldehydes are generally more reactive than aliphatic aldehydes in these coupling processes. nih.gov Furthermore, the electronic nature of the substituents on the aromatic aldehyde can influence the reaction efficiency, with electron-donating groups often leading to higher reactivity compared to electron-withdrawing groups. nih.gov

The general applicability of CDC makes it a valuable tool for creating a diverse library of fluorinated benzaldehyde analogues by coupling fluorinated aromatic aldehydes with various C-H bond-containing substrates. The reaction conditions are typically straightforward, involving heating the substrates with an oxidant in a suitable solvent. nih.gov

Table 1: Examples of Oxidative Cross-Dehydrogenative Coupling Reactions

| Reactant 1 | Reactant 2 | Oxidant | Product | Yield | Reference |

| 2-(4-methoxyphenyl)-2H-indazole | 4-methylbenzaldehyde | TBPB | 3-(4-methylbenzoyl)-2-(4-methoxyphenyl)-2H-indazole | 85% | nih.gov |

| 5-Fluoro-2-phenyl-2H-indazole | 4-methylbenzaldehyde | TBPB | (5-Fluoro-2-phenyl-2H-indazol-3-yl)(p-tolyl)methanone | 71% | nih.gov |

| 2-(p-tolyl)-2H-indazole | Benzaldehyde | TBPB | Phenyl(2-(p-tolyl)-2H-indazol-3-yl)methanone | 85% | nih.gov |

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric methods for the synthesis of fluorinated compounds is of paramount importance, particularly for the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied in various asymmetric syntheses. For instance, camphorsultam has proven to be an effective chiral auxiliary in Michael additions, directing the stereoselective addition of thiols to N-methacryloylcamphorsultam with high diastereoselectivity. wikipedia.org While not directly applied to this compound in the provided literature, this principle can be extended to its derivatives.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. wordpress.com Organocatalytic asymmetric fluorination of aldehydes, for example, provides an efficient route to α-fluoro aldehydes, which are valuable chiral building blocks. nih.gov This transformation can be mediated by chiral amines, such as imidazolidinones, which form a chiral enamine intermediate with the aldehyde. nih.govprinceton.edu Subsequent reaction with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), yields the α-fluoro aldehyde with high enantioselectivity. nih.govprinceton.edu The catalytic cycle is completed by hydrolysis of the resulting iminium ion.

The efficiency of these organocatalytic reactions can be influenced by the reaction conditions and the stoichiometry of the reactants. For instance, in the fluorination of α-chloroaldehydes, using an excess of the starting aldehyde relative to the fluorinating agent can lead to high enantioselectivity through a process involving kinetic resolution. beilstein-journals.org

Enantioselective fluorination is a direct approach to introduce fluorine into a molecule with stereocontrol. Metal-catalyzed methods, often employing chiral ligands, have been extensively studied. For example, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters and α-cyano esters with high enantiomeric excesses. nih.gov

Another innovative approach is asymmetric dearomatization, which transforms flat aromatic compounds into three-dimensional cyclic structures with defined stereocenters. acs.org Catalytic asymmetric dearomatization has become a significant area of research, offering access to structurally diverse and complex molecules from simple aromatic precursors. acs.org For instance, the fluorinative dearomatization of phenols using a chiral anion phase-transfer catalyst can produce fluorinated chiral molecules. acs.org This process involves the reaction of a phenol (B47542) with an electrophilic fluorine source in the presence of a chiral phosphate (B84403) catalyst, leading to the formation of a fluorinated cyclohexadienone derivative with high enantioselectivity. acs.org

These strategies, while not explicitly detailed for this compound, provide a conceptual framework for the asymmetric synthesis of its analogues, highlighting the potential for creating complex, chiral fluorinated aromatic compounds.

Nucleophilic and Electrophilic Substitution Pathways for Fluorine Incorporation

The introduction of fluorine onto an aromatic ring can be achieved through both nucleophilic and electrophilic substitution reactions. The choice of method often depends on the nature of the substrate and the desired regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine. In this reaction, a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. The reactivity in SNAr reactions is influenced by the electron-withdrawing nature of the substituents on the ring and the nature of the leaving group. Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. stackexchange.com The use of organosoluble fluoride reagents, such as tetra-n-butylammonium fluoride (TBAF), can overcome the solubility issues associated with alkali metal fluorides. acs.org

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are widely used due to their stability and safety compared to elemental fluorine. wikipedia.org The fluorination of dimethoxybenzene derivatives with electrophilic fluorinating agents can provide a direct route to compounds like this compound. google.com The regioselectivity of electrophilic aromatic substitution is directed by the existing substituents on the ring.

Table 2: Common Reagents for Fluorine Incorporation

| Reaction Type | Fluorinating Agent | Substrate Type | Reference |

| Nucleophilic | Potassium Fluoride (KF), Tetrabutylammonium Fluoride (TBAF) | Activated Aryl Halides/Sulfonates | stackexchange.comacs.org |

| Electrophilic | N-Fluorobenzenesulfonimide (NFSI), Selectfluor | Electron-rich Aromatics, Enolates | princeton.eduwikipedia.org |

Deoxofluorination Reactions from Carbonyl Precursors

Deoxofluorination is a process that converts a carbonyl group (C=O) or a hydroxyl group (C-OH) into a difluoromethylene group (CF2) or a C-F bond, respectively. While not a direct method for producing this compound from a non-fluorinated precursor aldehyde, it is a relevant transformation in organofluorine chemistry. For instance, the conversion of a benzaldehyde to a difluoromethylbenzene derivative can be achieved using a deoxyfluorinating agent. A 2,2-difluoroimidazolidine derivative has been shown to convert benzaldehyde into difluorotoluene. researchgate.net

More commonly, deoxofluorination is used to convert alcohols to alkyl fluorides. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation. sigmaaldrich.com In the context of synthesizing analogues, a precursor with a hydroxyl group at the desired position could potentially be converted to a fluoro group via deoxofluorination.

Green Chemistry Approaches in the Synthesis of Aromatic Aldehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com In the synthesis of aromatic aldehydes, several green approaches are being explored.

One strategy involves the use of biomass-derived feedstocks. numberanalytics.comrsc.org For example, lignin, a complex polymer found in wood, can be oxidatively depolymerized to produce aromatic aldehydes like vanillin (B372448) and syringaldehyde. rsc.org While traditional methods often used harsh conditions, newer oxidative catalytic fractionation (OCF) methods offer higher yields under more environmentally benign conditions. rsc.org

The use of environmentally friendly solvents and catalysts is another key aspect of green chemistry. numberanalytics.com Water, ionic liquids, and deep eutectic solvents are being investigated as alternatives to volatile organic compounds. numberanalytics.com Biocatalysis, using enzymes or whole microorganisms, offers a highly selective and sustainable route for chemical transformations. For instance, the bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an extract of Aloe vera under microwave irradiation, demonstrating a green methodology. scielo.org.mx Chemo-enzymatic one-pot cascades have also been developed for the synthesis of fragrance and flavor aldehydes from renewable phenylpropenes. rsc.org

Furthermore, the development of recyclable catalysts, such as palladium-based catalysts for cross-coupling reactions and rhodium complexes for hydroformylation, contributes to the sustainability of aromatic aldehyde synthesis. numberanalytics.com These catalytic methods often lead to higher efficiency, reduced waste, and lower energy requirements compared to stoichiometric reactions. numberanalytics.com

Solvent-Free and Catalyst-Free Reaction Conditions

The pursuit of solvent-free and catalyst-free reactions represents a significant leap towards ideal green synthesis. By eliminating solvents, chemists can reduce volatile organic compound (VOC) emissions, simplify purification processes, and lower costs. Catalyst-free reactions further enhance sustainability by avoiding the use of often toxic and expensive metal catalysts.

Recent research has demonstrated the feasibility of synthesizing various substituted benzaldehydes under these eco-friendly conditions. One notable approach involves mechanochemical (ball milling) conditions for C-N coupling reactions to produce heterocyclic compounds, a process that is both solvent-free and metal-free. beilstein-journals.org This highlights the potential for applying mechanochemistry to the formylation of suitable precursors to yield benzaldehyde derivatives.

Another innovative solvent-free method involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal. kpfu.ru While this specific reaction uses a catalyst (anhydrous zinc chloride), it can be conducted in the absence of a solvent, showcasing a move towards greener alternatives. kpfu.ru The reaction of dibromomethylarenes with dimethyl sulfoxide (B87167) at elevated temperatures, followed by hydrolysis, also presents a pathway to aromatic aldehydes without the need for traditional solvents, though the isolation process can be complex. kpfu.ru

While direct solvent- and catalyst-free synthesis of this compound is not yet prominently featured in the literature, these analogous systems provide a strong foundation for future research in this area.

Utilization of Renewable Energy Sources, e.g., Concentrated Solar Radiation

Harnessing renewable energy sources for chemical transformations is a key aspect of green chemistry. Concentrated solar radiation (CSR) is emerging as a powerful tool, providing a clean and abundant energy source to drive chemical reactions.

A recent study has successfully employed CSR for the eco-friendly synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and various aromatic aldehydes. nih.govnih.gov This process not only utilizes solar energy but also employs lemon juice as a natural, biodegradable catalyst, achieving high product yields in remarkably short reaction times. nih.govnih.gov The study explored a wide range of aldehydes, including those with fluoro and methoxy substituents, demonstrating the broad applicability of this method. nih.govnih.gov

Although the direct synthesis of this compound using CSR has not been specifically documented, the successful application of this technology to similar substituted aldehydes suggests its high potential for the formylation of 1-fluoro-2,5-dimethoxybenzene or related precursors. This approach offers a compelling, sustainable alternative to conventional heating methods that rely on fossil fuels.

Furthermore, microwave-assisted synthesis, another energy-efficient technique, has been effectively used for the one-pot, catalyst-free synthesis of various heterocyclic compounds from aldehydes. clockss.orgnih.gov This method significantly reduces reaction times and often leads to higher yields compared to traditional heating, presenting another avenue for the green synthesis of the target molecule. clockss.orgnih.gov

Development and Application of Bio-derived Catalysts

Biocatalysis, the use of natural catalysts such as enzymes and whole microorganisms, offers a highly selective and environmentally friendly route to chemical synthesis. These reactions are typically performed under mild conditions in aqueous media, further enhancing their green credentials.

The field of "fluorine biocatalysis" is particularly relevant, focusing on the enzymatic incorporation of fluorine into organic molecules. nih.gov While direct enzymatic fluorination to produce aromatic fluorides is challenging, enzymes can be used to modify fluorinated precursors. For instance, pyruvate (B1213749) aldolases have been engineered to perform aldol (B89426) additions of β-fluoro-α-ketoacids to various aldehydes, enabling the asymmetric synthesis of secondary and tertiary fluorides. princeton.edunih.gov This demonstrates the potential for biocatalytic routes to complex fluorinated molecules.

Moreover, the use of naturally derived catalysts, such as lemon juice in conjunction with concentrated solar radiation, has proven effective in the synthesis of quinazolinone derivatives from aldehydes. nih.govnih.gov This highlights a growing trend towards using readily available, non-toxic, and biodegradable catalysts derived from natural sources.

While a specific biocatalytic pathway for the synthesis of this compound has not been established, the advancements in fluorine biocatalysis and the successful use of bio-derived catalysts in related aldehyde syntheses open promising avenues for future research and development in this area.

Reaction Mechanisms and Mechanistic Studies of 2 Fluoro 3,6 Dimethoxybenzaldehyde

Elucidation of Reaction Pathways and Transient Intermediates

While specific, detailed studies elucidating the reaction pathways and transient intermediates exclusively for 2-Fluoro-3,6-dimethoxybenzaldehyde are not extensively documented in publicly available literature, its reactivity can be understood through the lens of well-established mechanisms for analogous aromatic aldehydes.

In condensation reactions, such as the Claisen-Schmidt condensation, the reaction is initiated by the attack of a nucleophile on the carbonyl carbon. wikipedia.orgmagritek.com This leads to the formation of a tetrahedral intermediate, the stability of which is a key factor in the reaction's progress. In the case of a Claisen-Schmidt reaction, the nucleophile is typically an enolate ion. byjus.com

For nucleophilic aromatic substitution (SNAr) reactions, the key transient species is the Meisenheimer complex, a resonance-stabilized carbanion formed by the addition of a nucleophile to the aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com The formation and stability of this intermediate are heavily influenced by the nature and position of the substituents on the ring.

Photochemical reactions of aromatic aldehydes are known to proceed via the formation of an excited triplet state upon absorption of UV radiation. acs.org This high-energy intermediate can then undergo a variety of transformations, including intermolecular hydrogen abstraction or fragmentation. acs.orgchemrxiv.org

Detailed Mechanistic Investigations of Key Transformations

The aldehyde functional group is a focal point of reactivity in this compound, readily participating in condensation and addition reactions. The Claisen-Schmidt condensation is a classic example, involving the base-catalyzed reaction between an aldehyde and a ketone to yield a β-hydroxy ketone, which often dehydrates to form an α,β-unsaturated ketone. wikipedia.org

The mechanism for the Claisen-Schmidt condensation can be summarized in the following steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from a ketone, generating a nucleophilic enolate. magritek.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, resulting in a tetrahedral alkoxide intermediate.

Protonation: The intermediate is protonated, typically by the solvent, to yield a β-hydroxy ketone.

Dehydration (Condensation): Elimination of a water molecule from the β-hydroxy ketone leads to the formation of a conjugated α,β-unsaturated ketone, commonly known as a chalcone.

The general data for a Claisen-Schmidt condensation is presented in the table below.

| Role | Compound Type | Example |

| Electrophile | Aromatic Aldehyde | This compound |

| Nucleophile | Enolizable Ketone | Acetone |

| Catalyst | Base | Sodium Hydroxide (NaOH) |

| Product | α,β-Unsaturated Ketone | Chalcone derivative |

Data derived from general principles of the Claisen-Schmidt condensation.

The regioselectivity and chemoselectivity of reactions involving this compound are significantly influenced by its substitution pattern.

Fluorine: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. core.ac.uk

Methoxy (B1213986) Groups: The methoxy groups at the C3 and C6 positions exhibit a dual electronic nature. They are electron-withdrawing by induction (-I) but are strongly electron-donating by resonance (+M). The resonance effect typically predominates, making them ortho-, para-directing and activating for electrophilic substitutions, while deactivating for nucleophilic substitutions. researchgate.net

In scenarios where multiple reaction pathways are possible, such as a Claisen-Schmidt condensation competing with an SNAr reaction, the choice of solvent and reaction conditions can be critical in determining the outcome. For instance, using a nucleophilic solvent like methanol (B129727) in the presence of a strong base can promote the substitution of the fluorine atom by a methoxy group. nih.gov

The presence of an aldehyde group and a fluorine atom makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgbyjus.com

Addition of Nucleophile: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is disrupted in this step.

Elimination of Leaving Group: The fluoride (B91410) ion is expelled, and the aromatic system is regenerated.

In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Aromatic aldehydes are known to undergo a variety of photochemical reactions upon exposure to ultraviolet light. chemrxiv.org The process is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state. This is often followed by intersystem crossing to a more stable triplet state. acs.org

The excited triplet state of benzaldehyde (B42025) can then participate in several reaction pathways:

Hydrogen Abstraction: The excited aldehyde can abstract a hydrogen atom from a suitable donor molecule.

Fragmentation: The molecule can undergo cleavage, for example, to produce benzene (B151609) and carbon monoxide. acs.org

Fluorination: It has been demonstrated that aromatic aldehydes can be directly converted to benzoyl fluorides under photochemical conditions. chemrxiv.org Furthermore, photocatalytic methods have been developed for the fluorination of the C-H bond of the aldehyde group. rsc.org

While specific photochemical studies on this compound are scarce, the presence of the fluoro and methoxy substituents would likely influence the photophysical properties and the subsequent reactivity of the excited state. Research on other fluorinated aromatic compounds has shown that photolysis can result in a variety of fluorinated degradation products. nih.gov

Kinetic and Thermodynamic Considerations in Synthetic Design

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, particularly when multiple products can be formed.

Kinetic Control: This is favored at lower temperatures and shorter reaction times, leading to the product that is formed the fastest (i.e., via the pathway with the lowest activation energy).

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium, and the most stable product will be the major one.

This distinction is relevant in the synthesis of derivatives of this compound. For example, in competitive reaction systems, such as condensation versus SNAr, the reaction conditions can be manipulated to selectively favor one product. The use of a non-nucleophilic solvent, for instance, would likely favor the condensation product by suppressing the SNAr pathway. nih.gov

Applications in Complex Molecule Synthesis and Medicinal Chemistry

2-Fluoro-3,6-dimethoxybenzaldehyde as a Versatile Synthetic Building Block

The reactivity of this compound is primarily dictated by its aldehyde group, which can readily undergo a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of the fluorine and methoxy (B1213986) substituents further diversifies its synthetic potential by modulating the electronic properties of the aromatic ring and offering additional sites for functionalization.

While specific literature on the applications of this compound is limited, the utility of similarly substituted benzaldehydes, such as 2-fluoro-3-methoxybenzaldehyde (B32414), provides a strong indication of its potential as a versatile synthetic intermediate.

Fluorinated aromatic compounds are integral to modern medicinal chemistry, with a significant number of approved drugs containing at least one fluorine atom. nih.gov The unique properties of fluorine, including its high electronegativity and ability to form strong bonds with carbon, can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules. researchgate.netpsu.edu The presence of both fluorine and methoxy groups in this compound makes it an attractive starting material for the synthesis of novel APIs. For instance, related fluorinated benzaldehydes are widely used as precursors for drug discovery in medicinal and biochemistry research. ossila.com

Benzosuberones, which feature a seven-membered ring fused to a benzene (B151609) ring, are important structural motifs in a number of biologically active compounds. The synthesis of benzosuberone derivatives can be achieved using fluorinated benzaldehydes as starting materials. A common strategy involves a Wittig reaction to introduce a side chain, followed by an intramolecular Friedel-Crafts acylation to form the seven-membered ring.

For example, 2-fluoro-3-methoxybenzaldehyde can be reacted with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide in a Wittig reaction, followed by cyclization using Eaton's reagent (phosphorus pentoxide and methanesulfonic acid) to construct the benzosuberone core. ossila.com It is plausible that this compound could be employed in a similar synthetic sequence to generate novel, polysubstituted benzosuberone derivatives.

The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic systems, which are ubiquitous in pharmaceuticals.

Hydroisoquinolines: These structures are present in many natural products and synthetic drugs. The synthesis of tetrahydroisoquinoline derivatives can be accomplished through methods like the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide. While direct synthesis from this compound is not explicitly documented, its conversion to a corresponding amine or other suitable precursor could enable access to novel hydroisoquinoline scaffolds. A general route to 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been developed via a directed ortho-lithiation reaction, showcasing the utility of fluorinated precursors in synthesizing such heterocycles. nih.gov

Acridinones: The acridinone (B8587238) skeleton is another important pharmacophore. While specific syntheses commencing from this compound are not reported, general methods for acridone (B373769) synthesis exist, such as the reaction of hydrazones with arynes. ossila.com

Quinazolines: Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. mdpi.comnih.gov Numerous synthetic strategies for quinazolines have been developed, often involving the condensation of various precursors. organic-chemistry.orgorganic-chemistry.org For instance, 6,7-dimethoxyquinazolines can be prepared from 6-nitroveratraldehyde. mdpi.com This suggests that a suitably functionalized derivative of this compound could potentially serve as a precursor for the synthesis of novel fluorinated quinazoline (B50416) analogues.

Role in Drug Discovery and Development

The incorporation of fluorine and methoxy groups into organic molecules can profoundly influence their pharmacological properties. This makes compounds like this compound interesting starting points for drug discovery campaigns.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule, such as a drug lead, at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. While there is no direct evidence of this compound being used in LSF, the principles of this strategy highlight the potential value of highly functionalized building blocks. The aldehyde group could be used to couple with a lead compound, thereby introducing the fluoro-dimethoxy-phenyl moiety. More advanced LSF techniques focus on the direct activation of C-H bonds, and the specific substitution pattern of this compound could influence the regioselectivity of such reactions.

Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging Agents

Currently, there is no publicly available scientific literature that specifically documents the use of this compound as a direct precursor or intermediate in the radiochemical synthesis of Positron Emission Tomography (PET) imaging agents. While fluorinated benzaldehyde (B42025) derivatives are recognized as important building blocks in the development of radiotracers, research has predominantly focused on other structural isomers.

Positron Emission Tomography is a powerful imaging technique that utilizes radiolabeled molecules to visualize and measure metabolic processes in the body. The synthesis of PET tracers involves the incorporation of a positron-emitting radionuclide, most commonly Fluorine-18, into a biologically active molecule. This process often requires multi-step synthetic routes and the use of specialized precursors.

Although direct evidence is lacking for this compound, related compounds have been investigated in this field. For instance, various fluorinated and methoxylated benzaldehyde derivatives serve as key starting materials for the synthesis of more complex molecular scaffolds that can be labeled with Fluorine-18. The development of novel PET tracers is an active area of research, and the exploration of new precursors is continuous.

Applications in Agrochemicals, Materials Science, and Fine Chemicals

Detailed research findings on the specific applications of this compound in the fields of agrochemicals, materials science, and as a fine chemical are not extensively reported in the available scientific literature. While its structural motifs—a fluorinated and dimethoxylated aromatic aldehyde—suggest potential utility in these areas, specific examples of its incorporation into commercial or investigational products are not documented.

In the broader context, fluorinated organic molecules are of significant interest in various sectors:

Agrochemicals: The introduction of fluorine atoms can enhance the efficacy and metabolic stability of pesticides and herbicides.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as thermal stability, chemical resistance, and low surface energy.

Fine Chemicals: Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, fragrances, and dyes.

Given the absence of direct studies on this compound for these exact applications, its role remains largely theoretical and within the realm of potential future research.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 2-Fluoro-3,6-dimethoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the two methoxy (B1213986) groups.

The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The two methoxy groups are expected to show sharp singlets, each integrating to three protons, in the region of δ 3.5-4.0 ppm. Their exact chemical shifts will be influenced by their position relative to the fluorine atom and the aldehyde group.

The aromatic region of the spectrum will show signals for the two protons on the benzene (B151609) ring. Their splitting patterns and coupling constants will be indicative of their relative positions and their coupling to the fluorine atom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | ~9.5-10.5 | s | - |

| Methoxy H's | ~3.5-4.0 | s | - |

| Aromatic H's | - | m | - |

Note: Specific spectral data for this compound is not widely available in the searched literature. The table represents expected ranges based on similar structures.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbons.

The carbonyl carbon of the aldehyde group is highly deshielded and will appear far downfield, typically in the range of δ 185-200 ppm. The aromatic carbons will appear in the region of δ 110-170 ppm. The carbons directly bonded to the fluorine and oxygen atoms will show characteristic chemical shifts and may exhibit splitting due to carbon-fluorine coupling. The two methoxy carbons will each give a signal around δ 55-65 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C | ~185-200 |

| Aromatic C-F | - |

| Aromatic C-O | - |

| Other Aromatic C's | ~110-170 |

| Methoxy C's | ~55-65 |

Note: Specific ¹³C NMR data for this compound is limited in the public domain. The table indicates expected chemical shift regions.

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it gives sharp signals over a wide chemical shift range. huji.ac.ilnih.gov

The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment created by the methoxy and aldehyde groups. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons. The magnitude of these coupling constants can provide valuable information about the through-bond and through-space proximity of the coupled nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. A strong absorption band for the C=O stretch of the aldehyde group is expected in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde proton may be observed as a pair of weak bands around 2720 and 2820 cm⁻¹.

The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups will appear as strong bands in the 1000-1300 cm⁻¹ range. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region, and may overlap with other absorptions.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | ~1680-1715 |

| C-H (aldehyde) | ~2720 and ~2820 |

| C-H (aromatic) | >3000 |

| C=C (aromatic) | ~1450-1600 |

| C-O (methoxy) | ~1000-1300 |

| C-F | ~1000-1400 |

Note: The table provides expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), methoxy groups (OCH₃), and potentially other fragments, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

Although a crystal structure for this compound has not been reported, the crystal structure of a related compound, 2,6-Dimethoxybenzaldehyde, is available in the Cambridge Structural Database (CCDC Number: 989140). nih.gov This structure reveals the planar nature of the benzene ring and the relative orientations of the aldehyde and methoxy groups. For this compound, a crystal structure would similarly elucidate the precise arrangement of the fluoro and dimethoxy substituents on the benzaldehyde (B42025) core.

Table 3: Illustrative Crystallographic Data for a Related Compound (2,6-Dimethoxybenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.97 |

| b (Å) | 10.15 |

| c (Å) | 10.35 |

| α (°) | 90 |

| β (°) | 90 |

Data obtained from the Cambridge Crystallographic Data Centre for 2,6-Dimethoxybenzaldehyde (CCDC 989140) and is for illustrative purposes only. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.

For this compound, the benzaldehyde moiety and the substituted benzene ring constitute the primary chromophore. The presence of methoxy groups (auxochromes) and the fluorine atom can influence the position and intensity of the absorption bands. Typically, aromatic aldehydes exhibit strong absorption bands corresponding to π → π* transitions.

While the UV-Vis spectrum for this compound is not available, the spectrum of a similar compound, 3,5-Dimethoxybenzaldehyde, shows characteristic absorptions in the UV region. nist.gov It is expected that this compound would also exhibit distinct absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π* | ~250-270 | Ethanol (B145695) |

| π → π* | ~290-310 | Ethanol |

This data is an estimation based on the expected electronic transitions for a substituted benzaldehyde and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netcam.ac.uk It is used to determine a wide range of molecular properties by calculating the electron density rather than the complex many-electron wavefunction.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. youtube.com For a flexible molecule like 2-Fluoro-3,6-dimethoxybenzaldehyde, which has rotatable bonds associated with the methoxy (B1213986) and aldehyde groups, this involves a conformational analysis to find the global minimum energy structure among all possible conformers. researchgate.netacs.org

Illustrative Data: Optimized Bond Lengths for a Substituted Benzaldehyde (B42025) While specific data for this compound is not published, a typical output from a DFT geometry optimization would resemble the following table for a related molecule.

| Bond | Typical Calculated Bond Length (Å) |

| C=O | 1.21 |

| C-C (ring) | 1.39 - 1.41 |

| C-H (ald) | 1.11 |

| C-F | 1.35 |

| C-O (methoxy) | 1.36 |

Once the optimized geometry is obtained, its electronic properties can be analyzed. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgjournalirjpac.com

The Molecular Electrostatic Potential (MEP) map is another key descriptor derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored in red) and electron-poor (electrophilic, typically colored in blue). researchgate.netmalayajournal.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, and the fluorine atom, indicating sites susceptible to electrophilic attack.

Illustrative Data: Frontier Orbital Energies for a Benzaldehyde Derivative This table illustrates the kind of data obtained from a HOMO-LUMO analysis.

| Parameter | Illustrative Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. solidstatetechnology.us By calculating these frequencies for the optimized structure, a theoretical spectrum can be generated. Comparing this with an experimental spectrum helps to confirm the molecule's structure and assign specific vibrational modes (e.g., C=O stretch, C-F stretch, aromatic ring vibrations) to the observed spectral bands. nih.govmdpi.comnih.gov This correlation is invaluable for structural elucidation. For example, the carbonyl (C=O) stretching frequency in benzaldehydes is a prominent feature and its calculated value is often compared with experimental data to validate the computational method. solidstatetechnology.us

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. bohrium.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a molecule like this compound, MD is particularly useful for exploring its conformational space in different environments, such as in a solvent. researchgate.net It can reveal how the molecule flexes, rotates, and interacts with its surroundings, providing a more realistic understanding of its behavior than a static model alone. This is important for predicting how the molecule might bind to a biological target, as both the ligand and the receptor are flexible entities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. sciencepublishinggroup.comresearchgate.netnih.gov If this compound were part of a series of compounds tested for a specific biological effect (e.g., antimicrobial activity), QSAR could be employed to understand what structural features are important for that activity. jmaterenvironsci.comnih.govnih.gov

A QSAR study involves calculating a set of molecular descriptors (physicochemical, electronic, steric) for a series of molecules and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. mdpi.com The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Illustrative Data: A Hypothetical QSAR Equation A simplified QSAR model for a series of benzaldehyde derivatives might look like this:

pMIC = 0.5 * LogP - 0.2 * E_LUMO + 1.5 * (Dipole_Moment) + C

This equation would suggest that biological activity (pMIC) increases with lipophilicity (LogP) and dipole moment, but decreases as the LUMO energy becomes more negative.

Molecular Docking and Ligand-Protein Interaction Studies

Prediction of Binding Modes and Affinities with Biological Receptors

No publicly available research data specifically details the prediction of binding modes and affinities of this compound with any biological receptors.

Computational Screening for Potential Biological Targets

There are no published computational screening studies that identify potential biological targets for this compound.

Development and Validation of Predictive Computational Models

Specific predictive computational models, such as QSAR models, for this compound have not been developed or validated in the available scientific literature. The development of such models relies on experimental data for a series of related compounds to establish a correlation between their chemical structures and biological activities, which is currently lacking for this specific molecule. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies

Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a variety of chemical transformations, including reductions, oxidations, nucleophilic additions, and condensation reactions.

The aldehyde functional group of 2-Fluoro-3,6-dimethoxybenzaldehyde can be readily transformed into its corresponding primary alcohol or carboxylic acid.

Carbonyl Reduction: The reduction of the aldehyde to (2-Fluoro-3,6-dimethoxyphenyl)methanol can be achieved using standard hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For less reactive substrates or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup to yield the primary alcohol.

Carbonyl Oxidation: Conversely, the aldehyde can be oxidized to 2-Fluoro-3,6-dimethoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule.

| Transformation | Product | Reagents |

| Reduction | (2-Fluoro-3,6-dimethoxyphenyl)methanol | NaBH₄, LiAlH₄ |

| Oxidation | 2-Fluoro-3,6-dimethoxybenzoic acid | KMnO₄, Jones Reagent, Ag₂O |

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, most notably in reactions like the Wittig reaction to form alkenes. The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes, offering excellent control over the location of the newly formed double bond. organic-chemistry.orgmasterorganicchemistry.com

In the case of this compound, reaction with a Wittig reagent, such as (triphenylphosphoranylidene)methane (Ph₃P=CH₂), would yield 1-Fluoro-2,5-dimethoxy-3-vinylbenzene. The stereochemistry of the resulting alkene (E/Z isomerism) is dependent on the nature of the ylide used; stabilized ylides typically favor the E-alkene, whereas non-stabilized ylides favor the Z-alkene. organic-chemistry.org A similar transformation has been documented for the related compound 2-Fluoro-3-methoxybenzaldehyde (B32414), which reacts with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide in a Wittig reaction as a key step in the synthesis of benzosuberone derivatives. ossila.com This highlights the utility of the Wittig reaction for elaborating the carbon skeleton of fluorinated dimethoxybenzaldehydes.

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration.

Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) under appropriate conditions (often with acid catalysis and removal of water) yields the corresponding N-substituted imine, also known as a Schiff base. nih.govnih.gov These compounds and their metal complexes are of significant interest in coordination chemistry and have been investigated for various biological activities. researchgate.netsbmu.ac.irmdpi.com

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) results in the formation of a hydrazone. nih.gov This reaction is often rapid and proceeds under mild acidic conditions. nih.gov Hydrazone formation is a key reaction in medicinal chemistry and for the development of fluorescent probes. nih.gov

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Hydrazine (R-NH-NH₂) | Hydrazone |

Modifications of the Aromatic Ring System

The aromatic ring of this compound can be further functionalized through reactions such as electrophilic aromatic substitution or directed ortho-metalation, with the regiochemical outcome being dictated by the directing effects of the existing substituents.

Electrophilic aromatic substitution (SₑAr) allows for the introduction of new substituents onto the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring: the fluoro, two methoxy (B1213986), and aldehyde groups.

Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.

Fluoro group (-F): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. libretexts.org

Aldehyde group (-CHO): This group is deactivating and meta-directing due to its electron-withdrawing nature through both induction and resonance.

Considering the positions on the this compound ring, the C4 and C5 positions are available for substitution. The powerful activating and directing effects of the two methoxy groups are expected to dominate. The C5 position is ortho to the C6-methoxy group and para to the C3-methoxy group, making it a highly activated and likely site for electrophilic attack. The C4 position is ortho to the C3-methoxy group but meta to the C6-methoxy group. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position. A study on the nitration of the similar compound 2-fluoro-1,4-dimethoxybenzene confirmed that the fluoro-substituent directs an incoming nitro group to the para position. mdpi.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgresearchgate.net

In this compound, the methoxy groups are effective DMGs. unblog.frharvard.edu The aldehyde group itself can be temporarily converted into a stronger DMG, for instance, by reaction with a lithium amide to form an α-amino alkoxide, which can direct lithiation to the adjacent position. harvard.edu

The possible sites for metalation are the C4 and C5 positions.

The C3-methoxy group can direct metalation to the C4 position.

The C6-methoxy group can direct metalation to the C5 position.

The aldehyde group at C1 complicates direct lithiation as organolithium reagents can add to the carbonyl. Therefore, protection of the aldehyde or its in-situ conversion to a DMG is often necessary. Given the steric hindrance and electronic environment, the relative acidity of the C-H bonds at C4 and C5 would determine the site of metalation. The cooperative directing effect of the C6-methoxy and C1-aldehyde (or its derivative) would likely favor metalation at the C5 position.

Metal-Mediated Cross-Coupling Reactions at Ortho/Para Positions

The derivatization of "this compound" at its available ortho and para positions can be effectively achieved through various metal-mediated cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. The reactivity of the aromatic ring is influenced by the electronic effects of the fluorine, methoxy, and aldehyde substituents. The electron-withdrawing nature of the aldehyde group, combined with the electronic properties of the fluoro and methoxy substituents, dictates the feasibility and regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. While specific examples involving "this compound" are not extensively documented in publicly available literature, the principles of these reactions on similarly substituted aromatic systems provide a strong basis for predicting their applicability. The primary positions for such reactions would be the carbon atoms bearing a halogen or a triflate group, which are typically introduced in preceding synthetic steps.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orgyonedalabs.comlibretexts.org For "this compound" that has been halogenated at the C-4 or C-5 position, a Suzuki-Miyaura coupling could introduce alkyl, alkenyl, or aryl groups. The choice of palladium catalyst and ligands is crucial and often requires optimization based on the specific substrates. For instance, the coupling of fluorinated halobenzenes has been successfully demonstrated, suggesting that the fluorine substituent on the target molecule would be compatible with typical reaction conditions. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com A halogenated derivative of "this compound" could undergo a Heck reaction to introduce vinyl-type substituents. The stereoselectivity of the Heck reaction is a key feature, often favoring the trans isomer. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com By applying the Sonogashira coupling to a halogenated "this compound", alkynyl moieties can be introduced, which are valuable for further synthetic transformations. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.orgacsgcipr.orglibretexts.orgbeilstein-journals.org This would allow for the introduction of primary or secondary amine functionalities onto the aromatic ring of "this compound" at a halogenated position. The choice of phosphine ligands is critical for the success of this reaction, with different generations of ligands offering improved scope and efficiency. wikipedia.org

The following table summarizes the potential cross-coupling reactions for the functionalization of a halogenated "this compound" derivative.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Pd(0) complex + Base |

| Heck | Alkene | C-C (vinyl) | Pd(0) complex + Base |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd(0) complex + Cu(I) co-catalyst + Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex + Ligand + Base |

Selective Transformations of Methoxy and Fluoro Substituents

The methoxy and fluoro groups of "this compound" offer additional sites for selective functionalization, allowing for the synthesis of a diverse range of derivatives.

Demethylation of Methoxy Groups to Hydroxy Functions

The conversion of the methoxy groups to hydroxyl groups is a common and important transformation. The presence of two distinct methoxy groups (at C-3 and C-6) raises the possibility of selective or complete demethylation. The choice of reagent and reaction conditions can influence the outcome.

Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. orgsyn.orgnih.govnih.govmdma.ch The reaction typically proceeds at or below room temperature. orgsyn.orgmdma.ch For "this compound," the stoichiometry of BBr₃ would be a key factor. Using one equivalent of BBr₃ per methoxy group is generally recommended for complete demethylation. mdma.ch The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.govnih.gov The presence of the aldehyde group, which can also coordinate to BBr₃, may require the use of additional equivalents of the reagent. mdma.ch

Magnesium Iodide (MgI₂): Magnesium iodide is a milder reagent for the demethylation of aryl methyl ethers, particularly those ortho to a carbonyl group. nih.govresearchgate.netsciencemadness.orgresearchgate.net This reagent can offer a degree of regioselectivity. For 2,6-dimethoxybenzaldehydes, demethylation has been observed to occur regioselectively at the more sterically hindered methoxy group. researchgate.net This suggests that for "this compound," it might be possible to selectively demethylate the C-6 methoxy group. The reaction is often carried out under solvent-free conditions or in non-polar solvents. nih.govsciencemadness.orgresearchgate.net

The table below outlines the conditions and potential outcomes for the demethylation of "this compound".

| Reagent | Typical Conditions | Potential Product(s) | Selectivity |

| Boron Tribromide (BBr₃) | Methylene chloride, 0°C to room temperature | 2-Fluoro-3,6-dihydroxybenzaldehyde | Complete demethylation with sufficient equivalents |

| Magnesium Iodide (MgI₂) | Solvent-free or in benzene (B151609)/ether, reflux | 2-Fluoro-3-methoxy-6-hydroxybenzaldehyde | Potentially selective for the C-6 methoxy group |

Fluorine Atom Exchange Reactions

The fluorine atom in "this compound" can potentially be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). masterorganicchemistry.comchemistrysteps.com

In "this compound," the aldehyde group is a strong electron-withdrawing group. However, it is positioned meta to the fluorine atom. The methoxy groups are electron-donating by resonance, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic displacement of the fluorine atom in "this compound" is expected to be challenging under standard SNAr conditions.

For a fluorine atom exchange to be more favorable, the aromatic ring would likely require additional activation, for example, by the introduction of another strong electron-withdrawing group (e.g., a nitro group) at the C-4 or C-6 position relative to the fluorine. In such activated systems, the highly electronegative fluorine atom can act as a good leaving group in SNAr reactions, often showing higher reactivity than other halogens due to its ability to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

Future Directions and Emerging Research Areas

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3,6-dimethoxybenzaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of fluorinated benzaldehydes typically involves nucleophilic aromatic substitution or directed ortho-metalation. For example, analogous compounds like 2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol were synthesized via refluxing a dimethoxybenzaldehyde derivative with aniline in ethanol for 1 hour . Temperature optimization (e.g., 35–55°C) is critical for controlling regioselectivity and yield, as seen in fluorobenzaldehyde syntheses . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify methoxy, aldehyde, and fluorine positions. For example, NMR chemical shifts for fluorinated benzaldehydes range between -110 to -120 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 198.06 g/mol for CHFO) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for C=O (∼1700 cm) and C-F (∼1200 cm) are diagnostic .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Fluorinated benzaldehydes are sensitive to light and moisture. Store at 0–6°C in amber vials under inert gas (e.g., N) to prevent aldehyde oxidation . Stability tests under varying pH (e.g., 4–10) and temperature (25–40°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence electronic properties and reactivity in methoxybenzaldehydes?

- Methodological Answer : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, enhancing reactivity in condensation reactions (e.g., Schiff base formation). Computational studies (DFT) on analogous compounds show reduced electron density at the carbonyl carbon (Mulliken charge: +0.35 vs. +0.28 for non-fluorinated analogs) . Experimentally, fluorinated derivatives exhibit faster reaction rates in nucleophilic additions (e.g., Grignard reactions) .

Q. What strategies address regioselectivity challenges during methoxylation in this compound synthesis?

- Methodological Answer : Regioselective methoxylation can be achieved via:

- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with methyl iodide .

- Protecting Groups : Temporary protection of the aldehyde group (e.g., acetal formation) to direct methoxylation to the 3- and 6-positions .

- Microwave-Assisted Synthesis : Enhances selectivity by reducing side reactions (e.g., over-methoxylation) through controlled heating .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer : Fluorinated benzaldehydes are key intermediates in drug development. For example:

- Anticancer Agents : Derivatives like 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde are used in kinase inhibitor synthesis, leveraging fluorine’s metabolic stability .

- Antimicrobials : Schiff base complexes derived from fluorinated aldehydes show enhanced bioactivity due to improved membrane permeability .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Temperature Gradients : Yields vary with reaction temperature (e.g., 45°C vs. 55°C), necessitating precise thermal control .

- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways. Use ICP-MS to verify catalyst quality .

- Analytical Methods : Validate yields via multiple techniques (e.g., HPLC vs. NMR integration) to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.